1-(5-fluoropentyl)-N-(quinolin-8-yl)-1H-indole-3-carboxamide
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Overview
Description
AM2201 8-quinolinyl carboxamide is a synthetic cannabinoid that is structurally similar to AM2201. It is an analog where an 8-aminoquinolyl amide replaces the naphthoyl group. This compound is also similar to 5-fluoro PB-22, which differs by the replacement of the ester linkage with an amide .
Preparation Methods
The synthesis of AM2201 8-quinolinyl carboxamide involves several steps. The primary synthetic route includes the following steps:
Formation of the indole core: The indole core is synthesized through a Fischer indole synthesis or other suitable methods.
Attachment of the 5-fluoropentyl chain: The 5-fluoropentyl chain is introduced through a nucleophilic substitution reaction.
Formation of the carboxamide linkage: The carboxamide linkage is formed by reacting the indole derivative with 8-aminoquinoline under suitable conditions
Chemical Reactions Analysis
AM2201 8-quinolinyl carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoropentyl chain
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Scientific Research Applications
AM2201 8-quinolinyl carboxamide is primarily used in forensic and research applications. It serves as an analytical reference standard for the identification and characterization of synthetic cannabinoids. The compound is used in mass spectrometry, gas chromatography, and other analytical techniques to study the properties and behavior of synthetic cannabinoids .
Mechanism of Action
The exact mechanism of action of AM2201 8-quinolinyl carboxamide is not well understood. it is believed to act on the cannabinoid receptors in the brain, similar to other synthetic cannabinoids. The compound likely binds to the CB1 and CB2 receptors, leading to various physiological and psychoactive effects .
Comparison with Similar Compounds
AM2201 8-quinolinyl carboxamide is similar to other synthetic cannabinoids such as:
AM2201: Differing by the replacement of the naphthoyl group with an 8-aminoquinolyl amide.
5-fluoro PB-22: Differing by the replacement of the ester linkage with an amide.
NM2201: Similar in structure but differing by an ester linking the 3’ position to the naphthyl group
The uniqueness of AM2201 8-quinolinyl carboxamide lies in its specific structural modifications, which may result in different pharmacological properties and effects compared to other synthetic cannabinoids.
Properties
Molecular Formula |
C23H22FN3O |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
1-(5-fluoropentyl)-N-quinolin-8-ylindole-3-carboxamide |
InChI |
InChI=1S/C23H22FN3O/c24-13-4-1-5-15-27-16-19(18-10-2-3-12-21(18)27)23(28)26-20-11-6-8-17-9-7-14-25-22(17)20/h2-3,6-12,14,16H,1,4-5,13,15H2,(H,26,28) |
InChI Key |
FIWJUBZDMCCWRU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2CCCCCF)C(=O)NC3=CC=CC4=C3N=CC=C4 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCCCCF)C(=O)NC3=CC=CC4=C3N=CC=C4 |
Appearance |
Assay:≥98%A crystalline solid |
Synonyms |
1-(5-Fluoropentyl)-N-(quinolin-8-yl)-1H-indole-3-carboxamide |
Origin of Product |
United States |
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